molecular formula C18H13NO2 B11848451 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione CAS No. 23205-94-9

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione

Cat. No.: B11848451
CAS No.: 23205-94-9
M. Wt: 275.3 g/mol
InChI Key: IKLXWQIBJARPRC-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione is an organic compound that features a unique structure combining an aziridine ring with a naphthalene backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aziridine ring imparts significant reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione typically involves the reaction of naphthalene derivatives with aziridine precursors. One common method is the cyclization of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other nitrogen sources .

Industrial Production Methods

Industrial production of aziridine-containing compounds often relies on the cyclization of amino alcohols. For example, the dehydration of aminoethanol using an oxide catalyst at high temperatures can produce aziridines . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction typically yields primary amines .

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-phenylnaphthalene-1,4-dione involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various biological and chemical processes. For example, in medicinal chemistry, the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function and leading to therapeutic effects .

Properties

CAS No.

23205-94-9

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C18H13NO2/c20-17-13-8-4-5-9-14(13)18(21)16(19-10-11-19)15(17)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

IKLXWQIBJARPRC-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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